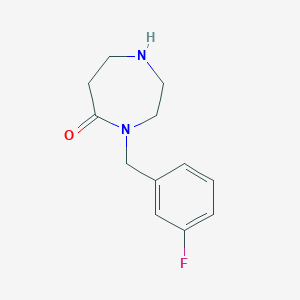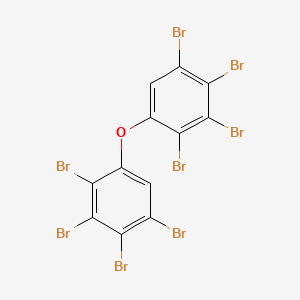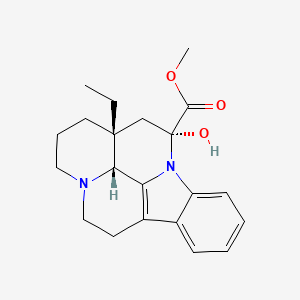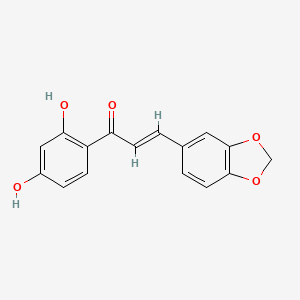
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and two ester functional groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate typically involves the esterification of (1R,2R)-cyclohexane-1,2-dicarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: (1R,2R)-Cyclohexane-1,2-dicarboxylic acid.
Reduction: (1R,2R)-Dimethyl cyclohexane-1,2-diol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Industrial Applications: It is used in the production of plasticizers, resins, and other industrial chemicals.
作用機序
The mechanism of action of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets involved can vary widely depending on the specific derivative and application.
類似化合物との比較
Similar Compounds
(1S,2S)-Dimethyl cyclohexane-1,2-dicarboxylate: The enantiomer of (1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylate with similar chemical properties but different stereochemistry.
(1R,2R)-Diethyl cyclohexane-1,2-dicarboxylate: A similar compound with ethyl groups instead of methyl groups.
(1R,2R)-Dimethyl cyclohexane-1,2-dicarboxylic acid: The corresponding diacid form of the compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. Its methyl ester groups also provide distinct chemical properties compared to other similar compounds with different substituents.
特性
CAS番号 |
3205-35-4 |
|---|---|
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
dimethyl (1S,2S)-cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1 |
InChIキー |
AIACXWOETVLBIA-YUMQZZPRSA-N |
SMILES |
COC(=O)C1CCCCC1C(=O)OC |
異性体SMILES |
COC(=O)[C@H]1CCCC[C@@H]1C(=O)OC |
正規SMILES |
COC(=O)C1CCCCC1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)


![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)





![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B1353241.png)

